molecular formula C11H14BrNO B1283069 6-Bromo-2,2-dimethylchroman-4-amine CAS No. 226922-92-5

6-Bromo-2,2-dimethylchroman-4-amine

Cat. No.: B1283069
CAS No.: 226922-92-5
M. Wt: 256.14 g/mol
InChI Key: PXJLFYGCARIYEH-UHFFFAOYSA-N
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Description

6-Bromo-2,2-dimethylchroman-4-amine is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₄BrNO and a molecular weight of 256.14 g/mol . This compound is characterized by a chroman ring structure substituted with a bromine atom at the 6-position and an amine group at the 4-position. It is primarily used in research and development within the fields of chemistry and pharmacology.

Scientific Research Applications

6-Bromo-2,2-dimethylchroman-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Future Directions

“6-Bromo-2,2-dimethylchroman-4-amine” is available for research purposes . It has received significant interest as a potential drug candidate due to its various biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,2-dimethylchroman-4-amine typically involves the bromination of 2,2-dimethylchroman-4-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. The general steps include:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,2-dimethylchroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted chroman derivatives.

    Oxidation Products: Imines or nitroso compounds.

    Reduction Products: Secondary amines.

    Coupling Products: Biaryl compounds.

Mechanism of Action

The mechanism of action of 6-Bromo-2,2-dimethylchroman-4-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2,2-dimethylchroman-4-amine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJLFYGCARIYEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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